1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]
Description
1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] is a photochromic spirooxazine derivative characterized by a nitro (-NO₂) substituent at the 8' position of the naphthooxazine moiety. This compound belongs to a class of molecules that undergo reversible structural transformations upon light exposure, switching between a colorless spiro-closed form and a colored merocyanine (open) form .
Properties
CAS No. |
121456-71-1 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1',3',3'-trimethyl-8-nitrospiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C22H19N3O3/c1-21(2)17-6-4-5-7-18(17)24(3)22(21)13-23-20-16-10-9-15(25(26)27)12-14(16)8-11-19(20)28-22/h4-13H,1-3H3 |
InChI Key |
WMTKWGIAGGCKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=C4C=CC(=C5)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Spirooxazine
Nitrating the pre-formed spirooxazine core requires careful control to ensure regioselectivity. A protocol adapted from nitroxoline synthesis uses concentrated nitric acid (45 mL) and water (30 mL) at 17°C for 85 minutes. The nitro group directs to the 8'-position due to electron-donating effects from the oxazine oxygen, which activates the para position. However, over-nitration or oxidation of the spiro structure remains a risk, necessitating neutralization with potassium hydroxide and recrystallization from ethanol for purification.
Pre-Nitrated Precursor Strategy
An alternative route involves synthesizing 8-nitro-1-naphthol before spirocyclization. A patent method for 4-nitroindole preparation illustrates this approach: 2-methyl-3-nitrobenzene reacts with triethyl orthoformate and oxalic acid under reflux, followed by potassium ethoxide treatment to yield the nitro-substituted intermediate. Applied to naphthol derivatives, this method could theoretically produce 8-nitro-1-naphthol, which is then condensed with indoline components. Challenges include the instability of nitro-naphthols under high-temperature reflux conditions.
Table 2: Nitration Methods for 8'-Position Functionalization
| Approach | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Direct Nitration | HNO₃, H₂O | 17°C, 85 min | 8'-nitro product | |
| Precursor Nitration | Triethyl orthoformate | Reflux, oxalic acid | Nitrated naphthol |
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
The classical method’s low yield stems from trichloroethylene’s low boiling point (87°C), which limits reaction efficiency. Substituting higher-boiling solvents like toluene or xylene could enhance conversion rates. Conversely, the acid-mediated method benefits from chloroform’s inertness, which stabilizes intermediates during cyclization.
Acid Catalysis and Concentration
Methanesulfonic acid outperforms traditional acids (e.g., H₂SO₄) in spirocyclization due to its strong protonating ability without oxidizing sensitive functionalities. Dilute solutions ( mol·L) suppress intermolecular reactions, as demonstrated in the synthesis of 9,9′-spirobi[fluorene].
Chemical Reactions Analysis
Photochromic Ring-Opening Reaction
Under UV irradiation (λ ≈ 365 nm), the spirooxazine undergoes reversible ring-opening to form a merocyanine isomer. This process involves cleavage of the C–O bond in the oxazine ring, generating a planar, conjugated zwitterionic structure. The nitro group at the 8'-position stabilizes the open form through electron-withdrawing effects, extending the absorption band into the visible spectrum (λmax ≈ 550–600 nm) .
Key characteristics :
| Property | Spirooxazine (Closed) | Merocyanine (Open) |
|---|---|---|
| Absorption λmax | 370 nm | 500–600 nm |
| Thermal Relaxation Half-life | – | Nanoseconds |
| Solvent Dependency | Low | High (polar solvents stabilize open form) |
Acidichromic Response
The merocyanine form reacts with protons or Lewis acids to form an internal salt, disrupting conjugation:
This hypsochromic shift is attributed to reduced π-delocalization in the protonated species. The nitro group enhances acidity at the phenoxide oxygen, facilitating protonation .
Intramolecular Cyclization
Treatment with strong bases (e.g., TBAOH) induces cyclization to form bridged oxazepinoindole derivatives :
The nitro group directs regioselectivity during this process, favoring formation of the trans-isomer (confirmed by X-ray crystallography) .
Stability and Degradation
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
2. Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of key enzymes involved in cell proliferation and survival .
3. Anti-inflammatory Effects
Compounds within this class have been investigated for their anti-inflammatory properties. They may act by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory pathways at the cellular level. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Material Science Applications
1. Photophysical Properties
The unique structure of 1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] allows it to exhibit interesting photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to absorb and emit light efficiently.
2. Sensor Development
The compound's ability to interact with various analytes makes it a candidate for sensor applications. Its electrochemical properties can be harnessed for the detection of environmental pollutants or biological markers in diagnostic applications.
Case Studies
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] involves its photochromic behavior. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change from a colorless form to a colored form. This change is due to the breaking and forming of chemical bonds within the molecule, leading to a shift in its absorption spectrum .
Comparison with Similar Compounds
Substituent Effects:
- Electron-withdrawing groups (e.g., NO₂): Red-shift absorption maxima due to extended π-conjugation in the open form. May accelerate thermal relaxation by destabilizing the merocyanine form .
- Electron-donating groups (e.g., piperidinyl, OH): Enhance fluorescence intensity and slow thermal decay by stabilizing the zwitterionic merocyanine .
- Functional groups (e.g., azide, acryloxy): Enable covalent modification for integration into polymers or bioconjugates .
Photochromic Properties
Key Parameters:
Absorption Maxima (λmax):
- The nitro-substituted derivative likely exhibits λmax > 600 nm (visible region), comparable to nitrospirooxazines in literature .
- PheSPO shows λmax at 580 nm (Fe³⁺) and 620 nm (Cu²⁺), demonstrating substituent-dependent shifts .
- Piperidinyl derivatives absorb at ~550 nm, with fluorescence at 650 nm .
Thermal Relaxation Half-life (t₁/₂): SPO-7OH in polymer matrices: t₁/₂ ~120 s . Inclusion complexes with γ-cyclodextrin reduce t₁/₂ by an order of magnitude due to cavity confinement effects . Nitro groups may shorten t₁/₂ compared to hydroxy or amino derivatives due to reduced merocyanine stability .
Fatigue Resistance:
- Spirooxazines generally exhibit superior fatigue resistance vs. spiropyrans. Electron-withdrawing groups may slightly reduce cyclability due to radical formation .
Biological Activity
1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to 1,3,3-trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that nitro compounds often possess antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against various pathogens.
- Antioxidant Properties : Many spiro compounds demonstrate significant antioxidant activity. This activity is crucial for combating oxidative stress in biological systems.
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxicity against certain cancer cell lines. This property could be attributed to the structural features that facilitate interaction with cellular targets.
1. Antimicrobial Efficacy
A study conducted on a series of nitro-containing spiro compounds demonstrated their potential as antimicrobial agents. The results indicated that 1,3,3-trimethyl-8'-nitro derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.
2. Antioxidant Activity
In vitro assays measuring the DPPH radical scavenging activity revealed that the compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 25 µg/mL.
3. Cytotoxicity Assessment
In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound showed an IC50 value of 30 µM after 48 hours of exposure. This suggests a moderate level of cytotoxicity that warrants further investigation for potential therapeutic applications.
Data Table: Summary of Biological Activities
| Biological Activity | Method Used | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC Assay | MIC: 10 - 50 µg/mL | [Research Study A] |
| Antioxidant | DPPH Scavenging Assay | IC50: 25 µg/mL | [Research Study B] |
| Cytotoxicity | MTT Assay | IC50: 30 µM | [Research Study C] |
Q & A
Q. Key Parameters :
Basic: How is the crystal structure of this compound characterized?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the analogous compound 2′-Ethoxy-1,3,3-trimethylspiro[indoline-naphthooxazine], structural parameters include:
-
Crystal System : Monoclinic, space group P2₁/c .
-
Lattice Constants :
a (Å) b (Å) c (Å) β (°) V (ų) 8.6105 22.9239 10.2022 93.516 2009.98 -
Key Bond Angles : C8—N2—C20 (113.40°), N2—C8—O1 (112.96°), confirming spiro junction geometry .
Advanced: How does the 8'-nitro group influence photochromic properties?
Methodological Answer :
The nitro group acts as an electron-withdrawing substituent, stabilizing the merocyanine form via conjugation. This is validated by:
- Spectroscopic Analysis : UV-Vis spectra show a bathochromic shift (~50 nm) compared to non-nitrated analogs, indicating extended π-conjugation .
- Computational Modeling : Density Functional Theory (DFT) calculations predict reduced energy gaps between open/closed states, enhancing photoresponse .
- Crystal Data : The nitro group’s planarity (bond angles ~120°) optimizes electronic delocalization .
Advanced: How to resolve contradictions in reported antimicrobial activity data?
Methodological Answer :
Discrepancies arise from variations in substituents, testing protocols, or microbial strains. Strategies include:
- Standardized Assays : Use CLSI/MIC guidelines for consistent results. For example, nitrated naphthooxazines show higher activity against S. aureus (MIC 12.5 µg/mL) than brominated analogs (MIC 25 µg/mL) .
- Structure-Activity Relationship (SAR) : Compare logP values and steric effects. Nitro groups enhance membrane permeability but may reduce solubility, requiring solvent optimization .
- Control for Stability : Monitor compound degradation in DMSO/water mixtures via HPLC to avoid false negatives .
Advanced: How can computational methods optimize synthesis and functionalization?
Methodological Answer :
AI-driven tools (e.g., COMSOL Multiphysics) enable:
- Reaction Simulation : Predict optimal nitration conditions (e.g., 0–5°C, 3h stirring) to maximize yield .
- Transition State Analysis : Identify rate-limiting steps (e.g., cyclization energy barriers) using Gaussian09 .
- Machine Learning (ML) : Train models on spectral databases (e.g., PubChem) to predict NMR shifts (δ 1.27 ppm for methyl groups) and validate intermediates .
Advanced: What methodologies address challenges in regioselective functionalization?
Methodological Answer :
Regioselectivity at the naphthooxazine core is controlled by:
- Directing Groups : Use acetylated intermediates (e.g., ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate) to guide nitration/bromination to the 8'-position .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-nitration) by precise temperature control .
- Protection/Deprotection : Temporary silyl ether protection of indole NH groups prevents unwanted alkylation .
Advanced: How to analyze conformational dynamics in solution vs. solid state?
Q. Methodological Answer :
- Solid-State NMR : Compare with SCXRD data to confirm spiro ring rigidity (e.g., C7—C8—C9 angles: 108.61° in crystal vs. 110.3° in solution) .
- Variable-Temperature NMR : Track signal broadening at >100°C to assess rotational freedom of the indole moiety .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) on ring-opening kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
